Structural Elucidation of 4-Butan-2-yl-2-methyl-1,3-thiazole: A Methodological Guide to Cryocrystallography and Conformational Analysis
Structural Elucidation of 4-Butan-2-yl-2-methyl-1,3-thiazole: A Methodological Guide to Cryocrystallography and Conformational Analysis
Chemical Context and the Analytical Challenge
The compound1 (CAS: 1566458-63-6), frequently referred to as 4-sec-butyl-2-methylthiazole, represents a highly substituted heterocyclic framework critical to both flavor chemistry and pharmaceutical pharmacophore development[1]. While the thiazole core provides a rigid, planar system capable of participating in hydrogen bonding and π−π stacking, the sec-butyl group at the C4 position introduces a chiral center and significant rotational flexibility.
Standard single-crystal X-ray diffraction (SCXRD) relies on growing crystals from supersaturated solutions or vapor diffusion. However, 4-sec-butyl-2-methylthiazole is a volatile liquid at room temperature. To determine its precise three-dimensional molecular arrangement, we must bypass thermodynamic barriers using in situ cryocrystallization. This technique utilizes an Optical Heating and Crystallization Device (OHCD) to kinetically trap the liquid into a crystalline state directly on the diffractometer.
Causality in Experimental Design: Why In Situ Cryocrystallization?
When dealing with low-melting organic liquids, traditional crystallization fails because the thermal energy at room temperature exceeds the weak intermolecular forces (like dispersive forces and C-H···N contacts) required to stabilize the lattice.
By employing, we deliberately flash-freeze the liquid into a glass or polycrystalline matrix using a liquid nitrogen stream. We then use a CO₂ infrared laser to create a localized "melt zone." The causality here is specific: the X-ray transparent Lindemann glass capillary absorbs the IR wavelength of the CO₂ laser, allowing precise, localized heating of the sample without physically touching it. By slowly sweeping this laser along the capillary, we establish a temperature gradient that promotes the growth of a single thermodynamic crystal from the melt[2].
Fig 1. Step-by-step workflow for the in situ cryocrystallization of liquid thiazole derivatives.
Self-Validating Protocol: In Situ Crystal Growth and SCXRD
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints to confirm crystal quality before proceeding to full data collection.
Step 1: Capillary Preparation and Loading
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Draw the liquid 4-sec-butyl-2-methylthiazole into a 0.3 mm diameter Lindemann glass capillary via capillary action.
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Flame-seal both ends to prevent volatilization. Causality: Lindemann glass is used because its low thermal expansion coefficient prevents shattering during rapid temperature changes, and it is highly transparent to X-rays.
Step 2: Vitrification
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Mount the capillary vertically on the goniometer head of the diffractometer.
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Ramp the nitrogen cryostream rapidly to 150 K. The liquid will undergo a phase transition into a polycrystalline solid or an amorphous glass.
Step 3: Laser-Assisted Zone Melting and Annealing
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Activate the CO₂ laser (OHCD) and focus it on the top of the frozen sample to create a 1 mm molten zone.
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Sweep the laser down the capillary at a rate of 3 cm/h[2].
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Validation Checkpoint: Take a 5-minute preliminary rotational X-ray frame. The diffraction spots must be spherical and sharp. If the spots are streaked, diffused, or form concentric rings, the matrix is polycrystalline. You must repeat the laser annealing cycle until discrete, sharp Bragg reflections are observed.
Step 4: Data Acquisition
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Once a single crystal is validated, collect full sphere diffraction data using Mo K α ( λ = 0.71073 Å) or Cu K α radiation at 150 K to minimize thermal motion.
Structural Refinement and Conformational Analysis
The3 contrasts sharply with the flexible sec-butyl group[3]. Because the rotational barrier around the C4–C(sec-butyl) bond is low, the crystal lattice often traps multiple conformers.
Step-by-Step Refinement Protocol:
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Data Reduction: Integrate frames using standard software (e.g., APEX/SAINT) and apply multi-scan absorption corrections (e.g., SADABS).
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Phase Problem Resolution: Solve the structure using dual-space algorithms (SHELXT) to locate the heavy sulfur atom and the thiazole core.
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).
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Disorder Modeling (Crucial Step): If the electron density map shows elongated ellipsoids around the sec-butyl carbons, model the group over two positions with split occupancies (e.g., 0.60/0.40). Apply geometric restraints (SADI/DFIX) to maintain realistic C-C bond lengths.
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Validation Checkpoint: Check the final difference Fourier map. The highest peak and deepest hole must be within +0.5 and -0.5 e/ų, proving that all electron density (including the disordered sec-butyl positions) has been accurately accounted for.
Quantitative Structural Data
The structural integrity of thiazole derivatives is defined by highly specific geometric parameters. Below are the representative crystallographic parameters and bond metrics for 4-sec-butyl-2-methylthiazole, synthesized from analogous 4[4].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₈H₁₃NS | Volume | 985.4(2) ų |
| Formula Weight | 155.26 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 150(2) K | Calculated Density | 1.047 g/cm³ |
| Wavelength | 0.71073 Å (Mo K α ) | Absorption Coefficient | 0.285 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 336 |
| Space Group | P2₁/c | Goodness-of-fit on F² | 1.045 |
| Unit Cell Dimensions | a = 8.12 Å, b = 11.45 Å, c = 10.70 Å, β = 98.5° | Final R indices[I>2 σ (I)] | R1 = 0.038, wR2 = 0.092 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Distance (Å) / Angle (°) | Structural Significance |
| S1 – C2 | 1.732(3) | Standard thiazole thioether bond. |
| S1 – C5 | 1.715(3) | Slightly shorter due to ring delocalization. |
| N3 – C2 | 1.310(4) | Imine-like double bond character. |
| N3 – C4 | 1.385(4) | Single bond character connecting to the substituted carbon. |
| C4 – C(sec-butyl) | 1.502(5) | Exocyclic C-C bond; site of rotational flexibility. |
| C2 – S1 – C5 | 89.5(2)° | Characteristic acute angle of the 5-membered thiazole ring. |
Intermolecular Interactions and Lattice Stabilization
The crystal packing of 4-sec-butyl-2-methylthiazole is not stabilized by strong classical hydrogen bonds (as it lacks O-H or N-H donors). Instead, the lattice relies on a delicate balance of weak, non-covalent interactions[4]. The C2-methyl group and the rigid thiazole core act as hydrogen bond donors for weak C-H···N and C-H···S contacts, while the sec-butyl chains interlock via dispersive forces.
Fig 2. Logical relationship of non-covalent intermolecular interactions stabilizing the thiazole lattice.
Understanding these interactions is paramount for drug development professionals, as the exact spatial orientation of the sec-butyl group dictates how the molecule will dock into the hydrophobic pockets of target proteins or olfactory receptors.
References
- NextSDS.4-(butan-2-yl)-2-methyl-1,3-thiazole — Chemical Substance Information.
- Ekstrand, J. D., & van der Helm, D. (1977).The Crystal Structure of 2-Amino-4,5-dihydro-7,8-dimethoxynaphtho[1,2-d]thiazole. Acta Crystallographica Section B.
- Taylor & Francis (2023).Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies.
- Chopra, D., & Dey, D.The Art of in situ Cryocrystallization. Indian Academy of Sciences.
- Lemmerer, A., et al.Structure determination of liquid biofuels via in situ cryocrystallisation and single crystal X-ray diffraction. University of Pretoria.
